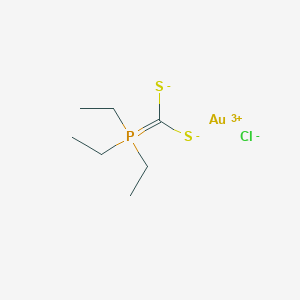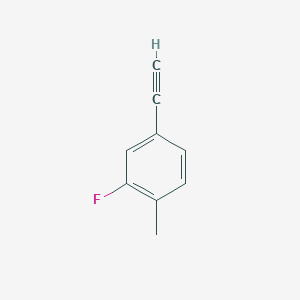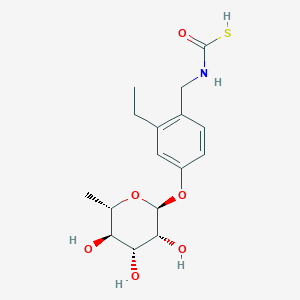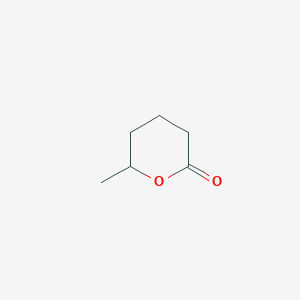
3-Nitrophenylboronic acid pinacol ester
Overview
Description
3-Nitrophenylboronic acid pinacol ester is a chemical compound with the empirical formula C12H16BNO4 . It is a derivative of boronic acid and is often used in organic synthesis . The compound is generally solid in form and has a molecular weight of 249.07 .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .
Molecular Structure Analysis
The molecular structure of this compound consists of a nitrophenyl group attached to a boronic acid pinacol ester group . The compound has a complex structure with several functional groups, including a nitro group (-NO2), a phenyl group (C6H5), and a boronic acid pinacol ester group.
Chemical Reactions Analysis
This compound can participate in various chemical reactions. The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .
Physical And Chemical Properties Analysis
This compound is a solid compound with a melting point of 76-80 °C . It has a molecular weight of 249.07 and an empirical formula of C12H16BNO4 . The compound should be stored at a temperature of 2-8°C .
Scientific Research Applications
1. Multifunctional Thin Film Electrode Surfaces
3-Nitrophenylboronic acid pinacol ester is used in creating multifunctional thin film surfaces on gold electrodes. These surfaces are capable of immobilizing diverse molecules and are significant in binding platinum nanoparticles and yeast cells. The films maintain conductivity for electrochemical measurements, showing promise for biosensing and fundamental cell studies (Harper et al., 2009).
2. Phosphorescence Properties
Simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding challenges the notion that heavy atoms are needed for phosphorescence in organic molecules, potentially updating our understanding of phosphorescent organic materials (Shoji et al., 2017).
3. Chemical Transformation and Functionalization
Arylboronic acid pinacol esters, derived from fluoroarenes, facilitate diverse C-F bond functionalizations. This property is used in various chemical transformations, demonstrating the synthetic utility of these compounds in creating functionalized arenes (Niwa et al., 2015).
4. Catalysis in Organic Synthesis
These esters are involved in palladium-catalyzed cross-coupling reactions, contributing to the synthesis of diverse organic compounds like unsymmetrical 1,3-dienes. This highlights their role in facilitating important reactions in organic chemistry (Takagi et al., 2002).
5. Advanced Polymer Synthesis
In the field of polymer chemistry, phenylboronic acid pinacol esters are used in Suzuki-Miyaura coupling reactions to synthesize high-molecular-weight polymers. This application is crucial in developing advanced materials with specific end-functionalities (Nojima et al., 2016).
Mechanism of Action
Target of Action
3-Nitrophenylboronic acid pinacol ester, also known as 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane, is a type of boronic ester . Boronic esters are highly valuable building blocks in organic synthesis Boronic esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a process where the boron moiety is removed from the boronic ester . This compound undergoes catalytic protodeboronation, utilizing a radical approach .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction allows the formation of a new carbon-carbon bond, which is a fundamental process in organic chemistry . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not . This could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds . In addition, the compound can be used in the synthesis of aryl azides, arylation of allylic chlorides, synthesis of RNA conjugates, alkoxycarbonylation, synthesis of mTOR and PI3K inhibitors as antitumor agents, and electrooxidative synthesis of biaryls .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Safety and Hazards
3-Nitrophenylboronic acid pinacol ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Future Directions
While the current applications of 3-Nitrophenylboronic acid pinacol ester are significant, there is potential for further exploration in its use in organic synthesis. The development of more efficient protocols for the deboronation of alkyl boronic esters, for instance, could open up new possibilities .
Biochemical Analysis
Cellular Effects
Boronic esters are known to influence cell function
Molecular Mechanism
Boronic esters are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Boronic esters are known to be involved in various metabolic pathways
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10(8-9)14(15)16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEAFTZTLIGAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460569 | |
| Record name | 3-Nitrophenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68716-48-3 | |
| Record name | 3-Nitrophenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


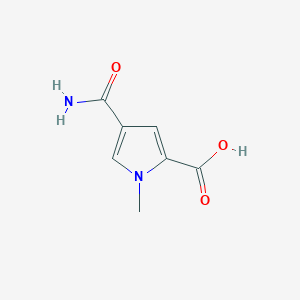
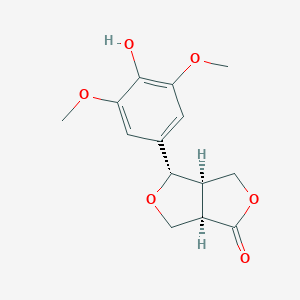

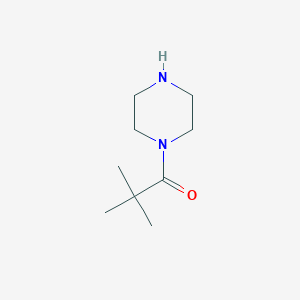
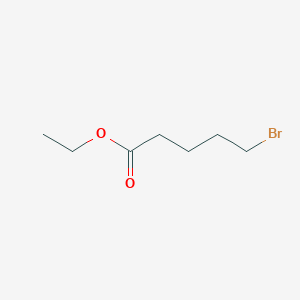
![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)


